molecular formula C11H13Cl2NO2 B6147069 ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate CAS No. 1821776-48-0

ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate

Cat. No. B6147069
CAS RN: 1821776-48-0
M. Wt: 262.1
InChI Key:
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Description

Ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate, also known as ethyl 2-amino-3,5-dichlorobenzoate, is a synthetic compound used in a variety of scientific applications. It is a colorless solid with a molecular formula of C9H10Cl2NO2 and a molecular weight of 221.07 g/mol. Ethyl 2-amino-3,5-dichlorobenzoate is a common reagent used in organic synthesis and as a catalyst in various reactions. It has been studied for its potential applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

Ethyl 2-amino-3,5-dichlorobenzoate has been studied for its potential applications in the fields of biochemistry and pharmacology. It has been used as a reagent for the synthesis of various compounds, such as benzimidazoles, aryl amines, and heterocyclic compounds. It has also been used as a catalyst for the synthesis of polymers, such as polyacrylamides and polyurethanes. In addition, it has been used as a reagent for the synthesis of peptides, such as peptide hormones, and as a catalyst for the synthesis of peptide-based drugs.

Mechanism of Action

Ethyl 2-amino-3,5-dichlorobenzoate is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and peptides. Specifically, it has been found to inhibit the activity of enzymes involved in the production of proteins, such as trypsin and chymotrypsin. It has also been found to inhibit the activity of enzymes involved in the production of peptides, such as endopeptidases and exopeptidases.
Biochemical and Physiological Effects
Ethyl 2-amino-3,5-dichlorobenzoate has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of enzymes involved in the production of proteins and peptides. Additionally, it has been found to be an inhibitor of the enzyme ornithine decarboxylase, which is involved in the metabolism of amino acids. Furthermore, it has been found to be an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.

Advantages and Limitations for Lab Experiments

The use of ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate 2-amino-3,5-dichlorobenzoate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, it is important to note that this compound 2-amino-3,5-dichlorobenzoate can be toxic and can cause irritation of the skin and eyes, so it should be handled with care.

Future Directions

The potential applications of ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate 2-amino-3,5-dichlorobenzoate are numerous. In the future, it could be used in the development of new drugs, such as peptide-based drugs. It could also be used to develop new catalysts for the synthesis of polymers and peptides. Additionally, it could be used to develop new inhibitors of enzymes involved in the production of proteins and peptides. Finally, it could be used to develop new inhibitors of the enzymes ornithine decarboxylase and tyrosinase.

Synthesis Methods

Ethyl 2-amino-3,5-dichlorobenzoate can be synthesized through a two-step process. The first step involves the reaction of 3,5-dichloroaniline with ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate bromoacetate in the presence of a base such as sodium hydroxide. The reaction yields this compound 2-bromo-3,5-dichlorobenzoate. The second step involves the reaction of this compound 2-bromo-3,5-dichlorobenzoate with ammonia in the presence of a base such as sodium hydroxide. The reaction yields this compound 2-amino-3,5-dichlorobenzoate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate involves the reaction of ethyl 2-oxo-4-phenylbutanoate with 3,5-dichloroaniline in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl 2-oxo-4-phenylbutanoate", "3,5-dichloroaniline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve ethyl 2-oxo-4-phenylbutanoate in a suitable solvent (e.g. ethanol).", "Step 2: Add a stoichiometric amount of 3,5-dichloroaniline to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane).", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1821776-48-0

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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